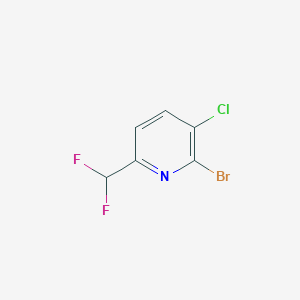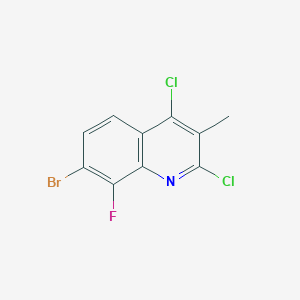
7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline" is a complex quinoline derivative. Quinoline compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The introduction of halogens (bromine, chlorine, and fluorine) into the quinoline nucleus can significantly alter its chemical and physical properties, potentially leading to enhanced biological activity.
Synthesis Analysis
Synthesis methods for halogenated quinolines typically involve strategic functionalization of the quinoline nucleus. For instance, aromatic chlorination and iodination techniques have been applied to methylquinolines to introduce halogen atoms selectively (Tochilkin et al., 1983). Additionally, metalation/functionalization sequences have been used for the introduction of different halogen atoms and functional groups onto the quinoline ring, showcasing the versatility of synthetic approaches (Ondi et al., 2005).
Molecular Structure Analysis
The molecular structure of halogenated quinolines, such as "7-Bromoquinolin-8-ol," has been elucidated through X-ray crystallography, revealing insights into their molecular geometries and the effects of halogenation on their structural properties (Collis et al., 2003).
科学的研究の応用
Chemical Synthesis and Modifications
7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline is a compound involved in various chemical synthesis processes. For instance, studies have demonstrated its use in aromatic chlorination and iodination of methylquinolines, leading to the formation of derivatives like 5-halo-8-methylquinolines (Tochilkin et al., 1983). Such chemical transformations are fundamental in creating building blocks for further pharmaceutical and chemical research.
Synthesis of Antibiotics
Halogenated quinoline building blocks, similar to the subject compound, have been used in antimicrobial drug discovery. A study presented a practical route for synthesizing such compounds, demonstrating their utility in developing new antibiotics (Flagstad et al., 2014).
Halogenation and Nucleophilic Substitution Reactions
The compound has been a subject of interest in studies exploring halogenation reactions in quinoline derivatives. For example, research on polyaza heterocycles examined nucleophilic substitution of halogens in similar halogenoquinoxaline compounds (Ahmad et al., 1994). Such reactions are crucial in organic chemistry, affecting the physical and chemical properties of the compounds for various applications.
Photochromic and Fluorescent Probes
Derivatives of quinolines, akin to 7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline, have been explored in the development of photochromic and fluorescent probes. For instance, research on spiropyrans and spirooxazines utilized halogen-substituted quinolines to develop new photochromic compounds, which have potential applications in various scientific fields (Voloshin et al., 2008).
Antiplasmodial Activity
While not directly related to the compound , studies on similar 7-substituted 4-aminoquinolines have shown significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria (De et al., 1998). This highlights the potential for halogenated quinolines in medicinal chemistry, particularly in developing antimalarial drugs.
Ultrasound-promoted Reactions
Research on ultrasound-promoted coupling reactions has involved compounds like 7-bromo-2,4-dimethylquinoline, demonstrating unique reaction pathways and synthetic potentials in the presence of lithium wire (Osborne & Clifton, 1991). Such studies contribute to the understanding of sonochemical processes in organic synthesis.
Safety and Hazards
特性
IUPAC Name |
7-bromo-2,4-dichloro-8-fluoro-3-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2FN/c1-4-7(12)5-2-3-6(11)8(14)9(5)15-10(4)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCHZLKWCPLXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C(C=C2)Br)F)N=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

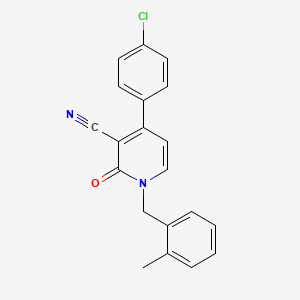
![3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2494532.png)
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B2494534.png)
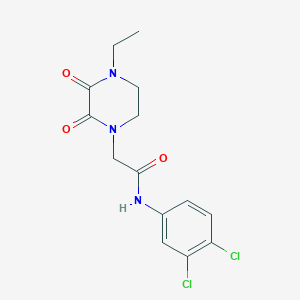
![2-Ethyl-5-((3-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494536.png)
![Tert-butyl (3S)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azepane-1-carboxylate](/img/structure/B2494540.png)
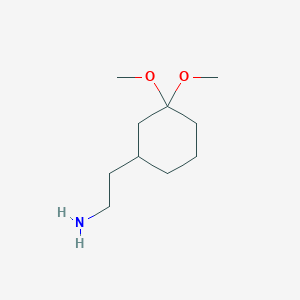
![3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494543.png)

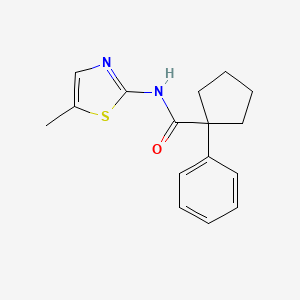


![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494551.png)
